molecular formula C15H19F3N2O4S B6949760 N-[(4-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,2-thiazolidine-5-carboxamide

N-[(4-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,2-thiazolidine-5-carboxamide

Cat. No.: B6949760
M. Wt: 380.4 g/mol
InChI Key: JEDKEHGKOFDJOO-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,2-thiazolidine-5-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazolidine ring, a trifluoroethyl group, and a methoxyphenyl moiety

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,2-thiazolidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O4S/c1-19-8-7-13(25(19,22)23)14(21)20(10-15(16,17)18)9-11-3-5-12(24-2)6-4-11/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDKEHGKOFDJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(S1(=O)=O)C(=O)N(CC2=CC=C(C=C2)OC)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,2-thiazolidine-5-carboxamide typically involves multiple steps. One common route starts with the preparation of the thiazolidine ring, followed by the introduction of the methoxyphenyl and trifluoroethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,2-thiazolidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The methoxyphenyl and trifluoroethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,2-thiazolidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,2-thiazolidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and trifluoroethyl-substituted molecules. Examples are:

  • N-[(4-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,2-thiazolidine-4-carboxamide
  • N-[(4-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,2-thiazolidine-3-carboxamide

Uniqueness

The uniqueness of N-[(4-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-N-(2,2,2-trifluoroethyl)-1,2-thiazolidine-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

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